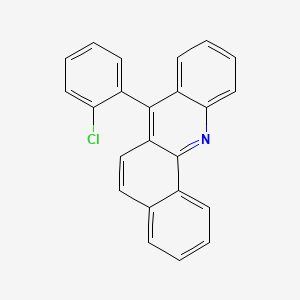

Benzo(c)acridine, 7-(2-chlorophenyl)-

Description

Contextualization within Polycyclic Aromatic Heterocycle Chemistry Research

Polycyclic aromatic heterocycles are a class of organic compounds that feature two or more fused aromatic rings, where at least one ring contains an atom other than carbon, known as a heteroatom. When this heteroatom is nitrogen, the resulting aza-PAHs, such as acridines and their benzo-fused analogues, exhibit distinct chemical and physical properties compared to their carbocyclic counterparts. The presence of the nitrogen atom introduces a dipole moment, alters the electron distribution within the aromatic system, and provides a site for protonation and hydrogen bonding. These features profoundly influence their solubility, crystal packing, and, most importantly, their interactions with biological macromolecules.

Benzo[c]acridines are a prominent family within this class, and the introduction of a substituent at the 7-position, such as the 2-chlorophenyl group in the title compound, further modulates these properties. The electronic effects of the substituent and its steric hindrance can influence the planarity of the molecule and its ability to participate in intermolecular interactions, which are crucial for its biological activity.

Significance of Benzo[c]acridine Derivatives in Contemporary Chemical and Biological Sciences

The benzo[c]acridine scaffold is a privileged structure in medicinal chemistry, with its derivatives being investigated for a wide range of therapeutic applications. Research has demonstrated that these compounds can exhibit significant biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties. researchgate.netnih.gov Many of these activities are attributed to the planar nature of the benzo[c]acridine ring system, which allows it to intercalate between the base pairs of DNA, thereby disrupting DNA replication and transcription in rapidly dividing cells.

Furthermore, derivatives of benzo[c]acridine have been explored as potential inhibitors of key cellular enzymes. For instance, certain benzo[c]acridine-diones have been synthesized and evaluated as potential anticancer agents and inhibitors of tubulin polymerization. researchgate.netscielo.org.mx The substitution at the 7-position with various aryl groups plays a critical role in tuning the biological efficacy and selectivity of these compounds. vulcanchem.com The 7-arylbenzo[c]acridine-5,6-diones, for example, have shown promise as anti-leishmanial and anti-trypanosomal agents. vulcanchem.com

Historical and Evolving Research Perspectives on Planar Polycyclic Nitrogen Heterocycles

Historically, research on planar polycyclic nitrogen heterocycles was driven by the discovery of their mutagenic and carcinogenic properties, often as byproducts of combustion. However, the focus has shifted over the decades towards harnessing their potential for therapeutic benefit. Early studies concentrated on understanding the structure-activity relationships that govern their biological effects.

Contemporary research has evolved to employ sophisticated synthetic methodologies and computational tools to design and create novel derivatives with enhanced activity and reduced toxicity. Modern synthetic approaches, such as one-pot multi-component reactions, have enabled the efficient generation of libraries of benzo[c]acridine derivatives for biological screening. researchgate.netnih.govbeilstein-journals.org These methods offer advantages in terms of operational simplicity, high yields, and often, environmentally benign reaction conditions. researchgate.net The ongoing exploration of these molecules continues to yield new insights into their chemical reactivity and biological mechanisms, paving the way for the development of novel therapeutic agents.

While specific detailed research findings on Benzo(c)acridine, 7-(2-chlorophenyl)- are limited in the public domain, its structural features place it firmly within this scientifically rich and medically relevant class of compounds. The following table provides a summary of representative research on the synthesis of closely related 7-aryl-tetrahydrobenzo[c]acridin-8-one derivatives, which are common precursors or analogues.

| Entry | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | TEBAC, Water, 100°C | 91 | beilstein-journals.org |

| 2 | 2,4-Dichlorobenzaldehyde | TEBAC, Water, 100°C | 92 | beilstein-journals.org |

| 3 | 4-Chlorobenzaldehyde | SBA-Pr-SO3H, Solvent-free, 140°C | 93 | scielo.org.mx |

| 4 | 2-Chlorobenzaldehyde (B119727) | SBA-Pr-SO3H, Solvent-free, 140°C | 89 | scielo.org.mx |

Structure

2D Structure

3D Structure

Properties

CAS No. |

36762-01-3 |

|---|---|

Molecular Formula |

C23H14ClN |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

7-(2-chlorophenyl)benzo[c]acridine |

InChI |

InChI=1S/C23H14ClN/c24-20-11-5-3-9-17(20)22-18-10-4-6-12-21(18)25-23-16-8-2-1-7-15(16)13-14-19(22)23/h1-14H |

InChI Key |

JTIZYGBOEQNGSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C5=CC=CC=C5Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzo C Acridine, 7 2 Chlorophenyl and Analogues

One-Pot Multi-Component Condensation Strategies

The one-pot, three-component condensation reaction stands as the most prevalent and efficient method for the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives. This reaction brings together an aromatic aldehyde, 1-naphthylamine (B1663977), and dimedone to construct the complex heterocyclic framework in a single synthetic operation. While the specific synthesis of 7-(2-chlorophenyl)benzo[c]acridine is not extensively detailed in the available literature, the methodologies applied to its analogues, particularly other chlorophenyl-substituted derivatives, provide a clear and applicable blueprint.

Solvent-Free Reaction Systems

The execution of chemical reactions under solvent-free conditions represents a significant advancement in green chemistry, minimizing waste and often reducing reaction times. The synthesis of 7-aryl-tetrahydrobenzo[c]acridin-8(9H)-ones is well-suited to this approach. In a typical procedure, the three reactants—an aromatic aldehyde, 1-naphthylamine, and dimedone—are mixed in equimolar amounts and heated. This method, often referred to as a "neat" or "solid-state" reaction, relies on the melting of the reactants to form a liquid phase where the reaction can proceed.

This solvent-free approach has been shown to be highly effective for a variety of substituted benzaldehydes. For instance, the reaction of 4-chlorobenzaldehyde, 1-naphthylamine, and dimedone under solvent-free conditions at elevated temperatures proceeds efficiently, suggesting that a similar outcome would be expected for the 2-chloro isomer. The primary advantages of this methodology are the simplicity of the procedure, the ease of product isolation (often through simple washing or recrystallization), and the adherence to the principles of green chemistry.

Catalytic Approaches in Benzo[c]acridine Synthesis

To improve reaction rates and yields, various catalytic systems have been explored for the one-pot synthesis of benzo[c]acridines. These catalysts often function by activating the carbonyl group of the aldehyde, thereby facilitating the initial Knoevenagel condensation with dimedone, which is a key step in the reaction mechanism.

Heterogeneous acid catalysts, particularly those with a nanoporous structure, have emerged as highly efficient and reusable catalysts for this transformation. Sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), a type of mesoporous silica, has been successfully employed in the synthesis of a range of 7-aryl-tetrahydrobenzo[c]acridin-8(9H)-one derivatives. researchgate.net

The high surface area and the presence of strongly acidic sulfonic acid groups within the nanochannels of the catalyst provide numerous active sites for the reaction to occur. researchgate.net The synthesis is typically carried out under solvent-free conditions by heating a mixture of the aldehyde, 1-naphthylamine, dimedone, and a catalytic amount of SBA-Pr-SO3H. researchgate.net This method offers several advantages, including high product yields, short reaction times, and the ability to recover and reuse the catalyst multiple times without a significant loss of activity. researchgate.net While specific data for 2-chlorobenzaldehyde (B119727) is not provided in the primary literature, the successful synthesis of the 4-chloro and 2,4-dichloro analogues suggests the viability of this method for the target compound. researchgate.net

Table 1: Synthesis of 7-Aryl-tetrahydrobenzo[c]acridin-8(9H)-one Analogues using SBA-Pr-SO3H Catalyst under Solvent-Free Conditions researchgate.net

| Aldehyde (Ar-CHO) | Reaction Time (min) | Yield (%) |

| 4-Chlorobenzaldehyde | 5 | 96 |

| 3-Nitrobenzaldehyde | 2 | 90 |

| 2,4-Dichlorobenzaldehyde | 4 | 83 |

| Benzaldehyde | 13 | 83 |

Reaction Conditions: Aldehyde (1 mmol), 1-naphthylamine (1 mmol), dimedone (1 mmol), SBA-Pr-SO3H (0.03 g), 140 °C.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. While the application of PTC to the three-component synthesis of benzo[c]acridines is not extensively documented, the use of triethylbenzylammonium chloride (TEBAC) in an aqueous medium for this reaction has been reported, suggesting a PTC-like mechanism. crdeepjournal.org

In a phase-transfer catalyzed system, a quaternary ammonium (B1175870) salt like TEBAC can transport an anionic intermediate from an aqueous or solid phase into an organic phase where it can react with the substrate. In the context of the benzo[c]acridine synthesis, it is plausible that the catalyst facilitates the deprotonation of dimedone and its subsequent reaction in a non-polar microenvironment. However, detailed mechanistic studies and the broad applicability of this method to a range of substrates, including 2-chlorobenzaldehyde, require further investigation. The synthesis of 9-cyanoacridine derivatives from 9-chloroacridines has been successfully achieved using solid-liquid PTC with 18-crown-6 (B118740) as the catalyst, demonstrating the utility of PTC in the broader acridine (B1665455) chemistry, although this is a different type of reaction.

Non-Conventional Activation Methods

To further enhance reaction efficiency and reduce reaction times, non-conventional energy sources have been applied to the synthesis of benzo[c]acridines.

Microwave irradiation has become a widely used tool in organic synthesis for its ability to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields. crdeepjournal.org The synthesis of 7-aryl-tetrahydrobenzo[c]acridin-8(9H)-ones can be effectively accelerated using MWI.

Table 2: Comparison of Catalytic Systems for the Synthesis of 7-(4-chlorophenyl)-tetrahydrobenzo[c]acridin-8(9H)-one

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Fe3O4@SiO2@TAD-G2-SO3H | EtOH/H2O (1:1) | 70 | 0.5 | 95 |

| l-Proline | Ethanol | Room Temp. | 3 | 96 |

| SBA-Pr-SO3H | Solvent-free | 140 | 0.08 | 96 |

Ultrasound Irradiation (USI)

The application of ultrasound irradiation (USI) in organic synthesis has emerged as a powerful tool for accelerating reactions, increasing yields, and enabling milder reaction conditions. lookchem.com Sonochemistry promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. lookchem.comksu.edu.sa This energy input can significantly enhance the rate of reaction.

In the context of benzo[c]acridine synthesis, ultrasound has been successfully employed to promote the one-pot, multi-component condensation reactions that form the core of the structure. lookchem.comscielo.org.mxredalyc.org The synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives, which are precursors to the fully aromatized benzo[c]acridine system, is a notable example. This reaction typically involves an aromatic aldehyde (such as 2-chlorobenzaldehyde for the target compound), a naphthylamine, and a cyclic 1,3-dicarbonyl compound like dimedone. lookchem.comscielo.org.mx

The use of USI in these syntheses offers several advantages over conventional heating methods:

Reduced Reaction Times: Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. lookchem.com

Increased Yields: Sonication frequently leads to higher product yields by promoting more efficient mixing and mass transfer, and by activating the reacting species. lookchem.comksu.edu.sa

Milder Conditions: The ability to run reactions at lower bulk temperatures is a key benefit, which can minimize the formation of by-products. lookchem.com

Research has demonstrated the efficacy of ultrasound in the synthesis of a variety of benzo[c]acridine analogues. The table below presents representative data from studies on the synthesis of related structures, illustrating the typical improvements observed with USI.

| Aldehyde Component | Catalyst/Solvent | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | TEBA / H₂O | Reflux | 10 h | 85 | asianpubs.org |

| 4-Chlorobenzaldehyde | None / EtOH | Ultrasound | 30 min | 94 | lookchem.com |

| 2-Chlorobenzaldehyde | None / EtOH | Ultrasound | 40 min | 91 | lookchem.com |

| Benzaldehyde | None / EtOH | Ultrasound | 30 min | 95 | lookchem.com |

Cyclization and Annulation Pathways for Benzo[c]acridine Ring Systems

The construction of the tetracyclic benzo[c]acridine core relies on strategic cyclization and annulation reactions that assemble the fused ring system from simpler precursors. These pathways are designed to be efficient and to allow for the introduction of various substituents on the final structure.

A key step in many synthetic routes to benzo[c]acridines is an intramolecular cyclodehydration. This reaction typically occurs after the initial intermolecular condensation of the building blocks. In the common three-component synthesis of tetrahydrobenzo[c]acridin-8(9H)-ones, a Michael-type addition of a naphthylamine to an intermediate formed from an aldehyde and dimedone yields an open-chain adduct. scielo.org.mxresearchgate.net

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot under the same reaction conditions without isolating intermediates. nih.goviupac.org This approach aligns with the principles of atom economy and green chemistry by reducing the number of synthetic steps, solvent usage, and purification procedures.

For the synthesis of benzo[c]acridine analogues, domino protocols are often employed in the form of multi-component reactions (MCRs). The one-pot reaction of an aromatic aldehyde, a naphthylamine, and a 1,3-dicarbonyl compound is a classic example of a domino process. scielo.org.mxnih.gov This sequence typically involves a Knoevenagel condensation, a Michael addition, and an intramolecular cyclodehydration, all proceeding sequentially in the same reaction vessel. scielo.org.mxresearchgate.net

More advanced domino protocols have been developed to construct even more complex, fused acridine systems. For instance, regioselective three-component reactions involving aromatic aldehydes, indazol-5-amine, and 2-hydroxy-1,4-naphthoquinone (B1674593) under microwave irradiation have been used to create novel pyrazole-fused benzo[h]acridine derivatives. nih.gov These reactions demonstrate the power of domino strategies to rapidly build molecular complexity from simple starting materials, providing access to diverse libraries of novel heterocyclic compounds. nih.gov Similarly, palladium-catalyzed domino synthesis has been used for the one-pot N-H/C-H coupling of dihalonaphthalenes and diphenylamines to prepare benzo[kl]acridines. rsc.org

Regioselective Functionalization of the Benzo[c]acridine Core

While the construction of the benzo[c]acridine skeleton is the primary challenge, the subsequent functionalization of the core structure is crucial for modulating its properties. Regioselective functionalization, the ability to introduce a substituent at a specific position, is of paramount importance. The inherent electronic properties of the acridine ring system dictate its reactivity, with certain positions being more susceptible to either electrophilic or nucleophilic attack. pharmaguideline.com

In the acridine nucleus, the C-9 position is electron-deficient and thus highly susceptible to nucleophilic attack. pharmaguideline.com Conversely, electrophilic substitution tends to occur on the outer benzenoid rings. pharmaguideline.com However, direct C-H bond functionalization has emerged as a more powerful and atom-economical strategy. Recent advances have shown that organometallic reagents can be used for the regioselective arylation and alkylation of acridines. For example, protocols using organozinc reagents have been developed to selectively functionalize the C-4 and C-9 positions of the acridine core, overcoming the challenge posed by the lack of activated C-H bonds adjacent to the ring nitrogen. nih.gov Such methods provide a direct route to introduce new substituents onto the pre-formed benzo[c]acridine skeleton, which is essential for structure-activity relationship studies and the development of new materials.

Green Chemistry Principles in Benzo[c]acridine Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. The synthesis of benzo[c]acridines has benefited significantly from the application of green chemistry principles. scielo.org.mxredalyc.org

Key green aspects of modern benzo[c]acridine syntheses include:

Use of Reusable Catalysts: Many protocols now employ heterogeneous solid acid catalysts, such as sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) or acid-decorated magnetic dendrimers. scielo.org.mxnih.govresearchgate.netscielo.org.mx These catalysts are easily separated from the reaction mixture (e.g., by filtration or using a magnet) and can be reused for multiple reaction cycles without a significant loss of activity, reducing waste and cost. scielo.org.mxnih.gov

Solvent-Free Conditions: Performing reactions without a solvent ("neat" conditions), often at elevated temperatures, is a cornerstone of green chemistry. Several methods for benzo[c]acridine synthesis have been developed under solvent-free conditions, which completely eliminates solvent waste. scielo.org.mxresearchgate.netscielo.org.mx

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Clean procedures for synthesizing benzo[c]acridine derivatives have been developed using water as the reaction medium, often with the aid of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC). asianpubs.orgdoaj.org

Energy Efficiency: The use of energy sources like microwave and ultrasound irradiation can dramatically shorten reaction times, leading to significant energy savings compared to conventional heating methods. lookchem.comnih.gov

Multi-component Reactions: As discussed under domino protocols, MCRs are inherently green as they reduce the number of separate synthetic steps, minimizing solvent use for reactions and purifications. scielo.org.mxnih.gov

These approaches collectively contribute to making the synthesis of complex molecules like 7-(2-chlorophenyl)benzo[c]acridine more sustainable and environmentally responsible. scielo.org.mx

Elucidation of Reaction Mechanisms in Benzo[c]acridine Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and extending the methodology to new substrates. The most common route for synthesizing 7-aryl-tetrahydrobenzo[c]acridin-8(9H)-one derivatives has been mechanistically investigated. scielo.org.mxresearchgate.netnih.gov

The proposed mechanism for the three-component reaction catalyzed by an acid (H⁺) is as follows:

Knoevenagel Condensation: The reaction is initiated by the acid-catalyzed condensation between the aromatic aldehyde (e.g., 2-chlorobenzaldehyde) and the active methylene (B1212753) compound (dimedone). This step involves the protonation of the aldehyde's carbonyl group, making it more electrophilic, followed by nucleophilic attack from the enol form of dimedone and subsequent dehydration to yield an α,β-unsaturated ketone intermediate (a Knoevenagel adduct). scielo.org.mxresearchgate.net

Michael Addition: 1-Naphthylamine then acts as a nucleophile in a conjugate (Michael-type) addition to the α,β-unsaturated ketone intermediate. This forms a new carbon-nitrogen bond and creates a larger, open-chain intermediate. scielo.org.mxresearchgate.net

Intramolecular Cyclization and Dehydration: The intermediate from the Michael addition undergoes tautomerization followed by an intramolecular nucleophilic attack of the secondary amine onto the ketone carbonyl group. nih.gov This cyclization step forms a six-membered heterocyclic ring. The final step is the elimination of a water molecule (dehydration) from this cyclic intermediate to generate the thermodynamically stable, conjugated dihydropyridine (B1217469) ring system, yielding the final tetrahydrobenzo[c]acridin-8(9H)-one product. scielo.org.mxresearchgate.netnih.gov

The catalyst, such as SBA-Pr-SO₃H, plays a crucial role by acting as a proton source (Brønsted acid) to activate the carbonyl groups in both the Knoevenagel condensation and the final cyclization steps. scielo.org.mxresearchgate.net

Computational Chemistry and Theoretical Modeling of Benzo C Acridine, 7 2 Chlorophenyl

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties of molecules. For complex heterocyclic systems like benzo[c]acridine derivatives, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), can provide highly accurate structural parameters. nih.gov

In a study on a related compound containing a 2-chlorophenyl group, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, DFT calculations were used to optimize the molecular structure. nih.gov The results showed that the benzopyran ring was planar and oriented nearly perpendicular to the chlorophenyl ring, with a dihedral angle of 86.85 (6)°. nih.gov Such calculations for Benzo[c]acridine, 7-(2-chlorophenyl)- would similarly elucidate the spatial orientation of the chlorophenyl group relative to the fused aromatic rings, which is crucial for understanding its interaction with biological targets.

Electronic structure analysis via DFT focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov For the aforementioned benzopyran derivative, the HOMO and LUMO energies were calculated to be -6.354 eV and -2.712 eV, respectively, resulting in an energy gap of 3.642 eV. nih.gov

Table 1: DFT-Calculated Electronic Properties of a 2-chlorophenyl-containing Heterocycle Data from a study on 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile. nih.gov

| Parameter | Value (eV) |

| EHOMO | -6.354 |

| ELUMO | -2.712 |

| Energy Gap (ΔE) | 3.642 |

This interactive table provides a summary of key electronic properties determined through DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system over time, MD can provide detailed information on conformational flexibility and intermolecular interactions. For a molecule like Benzo[c]acridine, 7-(2-chlorophenyl)-, MD simulations can reveal how the 2-chlorophenyl ring rotates and flexes relative to the rigid benzo[c]acridine core.

These simulations can elucidate how the compound interacts with its environment, such as a solvent or a biological receptor. For instance, MD studies on benzothiadiazine derivatives interacting with a model cell membrane have shown that these molecules have a strong affinity for the membrane interface and can form hydrogen bonds with lipids and cholesterol. [No specific source found for Benzo(c)acridine, 7-(2-chlorophenyl)-]

In the context of drug design, MD simulations are often used to refine the results of molecular docking. nih.govresearchgate.net After docking a ligand into a protein's active site, an MD simulation can assess the stability of the ligand-protein complex over time, providing insights into the binding dynamics and the specific interactions that stabilize the complex. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new, unsynthesized molecules. For benzo[c]acridine derivatives, which are known for activities such as cytotoxicity and as DNA-intercalating agents, QSAR studies can identify the key molecular features that govern their efficacy. nih.govscielo.org.mx

A QSAR study on benzo[b]acronycine derivatives, which are structurally similar to benzo[c]acridines, identified several key descriptors that influence their antitumor activity. researchgate.net These included:

ΔεL-H: The energy difference between the LUMO and HOMO.

Net charges: The electronic charges on specific atoms, such as the nitrogen atom.

Hydrophobicity (log P): A measure of a molecule's solubility in lipids versus water.

By establishing a mathematical equation linking these descriptors to biological activity, the model could predict the potency of new derivatives. researchgate.net The resulting model showed good predictive power, with a high correlation coefficient (r²) of 0.865 and a cross-validation coefficient (q²) of 0.721. researchgate.net Such an approach for Benzo[c]acridine, 7-(2-chlorophenyl)- would involve synthesizing and testing a series of related compounds to build a predictive model for designing more potent analogs.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron density distribution around a molecule to identify close contacts between neighboring atoms. nih.govnih.gov This technique provides a "fingerprint" of the intermolecular interactions, breaking them down into contributions from different types of contacts (e.g., H···H, C···H, O···H). nih.gov

For aromatic systems like acridine (B1665455), Hirshfeld analysis can reveal important non-covalent interactions such as π-π stacking, C-H···π interactions, and hydrogen bonds. nih.gov In a study of a cocrystal of acridine, Hirshfeld analysis showed that the most significant contributions to the crystal packing were from van der Waals forces (H···H contacts, 48.0%), C···H/H···C interactions (19.7%), and C···C stacking interactions (12.8%). nih.gov Hydrogen bonds (O···H/H···O and N···H/H···N) also played a crucial role, appearing as distinct red spots on the surface map. nih.gov

For Benzo[c]acridine, 7-(2-chlorophenyl)-, this analysis would be particularly useful for understanding how the chlorine atom influences the crystal packing through halogen bonds or other weak interactions, in addition to the π-π stacking expected from the large aromatic system.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Acridine Cocrystal Data from a study on a cocrystal of acridine with 2,4-dihydroxybenzaldehyde. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 48.0 |

| C···H/H···C | 19.7 |

| C···C | 12.8 |

| O···H/H···O | 12.3 |

| N···H/H···N | 5.5 |

Quantum Chemical Studies on Chemical Reactivity and Electronic Properties

Quantum chemical studies encompass a range of methods, including DFT, to probe the fundamental electronic properties that dictate the chemical reactivity of a molecule. These studies provide insights into parameters like ionization potential, electron affinity, chemical hardness, and electrophilicity.

Early quantum chemical studies on carcinogenic benz[c]acridines established a relationship between their biological activity and electronic properties. nih.gov It was found that carcinogenicity was related to the electronic charge at specific regions of the molecule (known as the K, L, and N regions) and the electron density of the HOMO. nih.gov Molecules with high electron density on the HOMO are more susceptible to electrophilic attack, a key step in the mechanism of action for many DNA-intercalating drugs and carcinogens. nih.gov

These studies calculate global reactivity descriptors, which predict how a molecule will behave in a chemical reaction.

Table 3: Key Global Reactivity Descriptors

| Descriptor | Description |

| Ionization Potential (IP) | The energy required to remove an electron. |

| Electron Affinity (EA) | The energy released when an electron is added. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. |

By calculating these descriptors for Benzo[c]acridine, 7-(2-chlorophenyl)-, researchers can predict its reactivity profile, stability, and potential interaction mechanisms with biological macromolecules.

Mechanistic Investigations of Biological Interactions of Benzo C Acridine, 7 2 Chlorophenyl Derivatives

Nucleic Acid Interaction Mechanisms

Research on analogous compounds, such as various 7-substituted-5,6-dihydrobenzo[c]acridine derivatives, has focused on their potential as ligands for specific DNA structures. nih.gov The general planarity of the benzo[c]acridine core is conducive to interactions with nucleic acids. researchgate.net

DNA Intercalation Modalities and Their Specificity

The planar aromatic structure of the acridine (B1665455) family of compounds is a well-established pharmacophore for DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov This mode of binding is a hallmark of many acridine derivatives and is typically the primary hypothesis in initial mechanistic studies. The specificity of such intercalation can be influenced by the nature and position of substituents on the aromatic core.

G-Quadruplex Binding Selectivity

There is significant interest in the ability of benzo[c]acridine derivatives to selectively bind to and stabilize G-quadruplex (G4) DNA structures. nih.govnih.gov These are four-stranded nucleic acid structures found in guanine-rich regions of the genome, such as telomeres and gene promoter regions. Studies on 7-substituted-5,6-dihydrobenzo[c]acridines have demonstrated their capacity to act as G-quadruplex binding ligands, with a notable selectivity for these structures over standard duplex DNA. nih.gov This selectivity is a critical area of investigation in the development of targeted anticancer agents.

Disruption of DNA Replication and Repair Processes

A primary consequence of DNA intercalation or G-quadruplex stabilization by small molecules is the disruption of essential cellular processes. By altering the topology of DNA, these agents can physically obstruct the action of enzymes such as DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. This interference is often a key mechanism of the antiproliferative activity observed for this class of compounds. However, specific studies detailing these effects for Benzo[c]acridine, 7-(2-chlorophenyl)- have not been identified.

Biophysical Characterization of DNA Binding

To quantify the interaction between a compound and DNA, various biophysical techniques are employed. These methods provide quantitative data on binding affinity, mode, and dynamics.

Electronic Absorption Spectroscopy for Binding Constants

UV-Visible (UV-Vis) absorption spectroscopy is a standard method to monitor the interaction of small molecules with DNA. When an intercalating agent binds to DNA, changes in the electronic environment of its chromophore typically result in shifts in the absorption spectrum (bathochromic or hypsochromic shifts) and changes in molar absorptivity (hyperchromism or hypochromism). By titrating the compound with increasing concentrations of DNA, a binding constant (Kb) can be calculated, which quantifies the affinity of the compound for the DNA. For other acridine derivatives, binding constants have been determined using this method, often falling in the range of 104 to 106 M-1. mdpi.com

Fluorescence Spectroscopy for Intercalation Dynamics

Fluorescence spectroscopy is another powerful tool for studying DNA binding. Many acridine derivatives are fluorescent, and their emission properties (intensity, wavelength, lifetime, and polarization) can change significantly upon binding to DNA. For instance, the fluorescence of a compound may be quenched or enhanced upon intercalation, as the DNA base pairs shield the molecule from the aqueous solvent. These changes can be used to determine binding constants and provide insights into the binding mode. nih.gov

Circular Dichroism Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in biological macromolecules, such as DNA and proteins, upon the binding of small molecules. While direct CD spectroscopic studies on the interaction of Benzo[c]acridine, 7-(2-chlorophenyl)- with biological targets are not extensively documented in publicly available literature, the principles of this technique and studies on related acridine derivatives offer valuable insights into the potential conformational alterations induced by this class of compounds.

When a small molecule like a benzo[c]acridine derivative interacts with DNA, changes in the CD spectrum of DNA can reveal the binding mode. For instance, intercalation of the planar acridine ring between the DNA base pairs typically leads to an induced CD signal in the region of the ligand's absorption, as the achiral ligand becomes chiral upon association with the chiral DNA helix. Furthermore, the intrinsic CD spectrum of DNA in the UV region (200-320 nm) can be perturbed. Changes in the positive band around 275 nm and the negative band around 245 nm can indicate shifts in the DNA conformation, for example, from the canonical B-form to an A-form or a more distorted structure.

Similarly, CD spectroscopy can be employed to study the effects of these derivatives on protein secondary and tertiary structure. Binding of the compound to a protein can alter its alpha-helical and beta-sheet content, which is reflected in changes in the far-UV CD spectrum (190-250 nm). Perturbations in the near-UV CD spectrum (250-350 nm) can indicate changes in the environment of aromatic amino acid residues, suggesting alterations in the protein's tertiary structure upon ligand binding.

Although specific data for 7-(2-chlorophenyl)benzo[c]acridine is lacking, studies on other acridine derivatives have demonstrated significant DNA binding and conformational changes, suggesting that this compound likely interacts with and alters the conformation of biological macromolecules.

Enzyme Inhibition Mechanistic Studies

The benzo[c]acridine scaffold is a recurring motif in compounds designed to interact with various enzymes. The following sections explore the mechanistic details of the inhibitory effects of Benzo[c]acridine, 7-(2-chlorophenyl)- derivatives on several key enzyme systems.

Topoisomerase I and II Inhibition

Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital targets for cancer chemotherapy. Acridine derivatives have historically been a significant class of topoisomerase inhibitors. However, studies on substituted benzo[c]acridines have yielded contrasting results.

One study investigating a series of substituted benz[a]acridines and benz[c]acridines as mammalian topoisomerase poisons found that the evaluated benzo[c]acridine derivatives were devoid of topoisomerase poisoning activity. nih.gov This is a significant finding, suggesting that the specific arrangement of the fused rings in the benzo[c]acridine scaffold may not be conducive to stabilizing the topoisomerase-DNA cleavage complex, a hallmark of topoisomerase poisons. In contrast, some benz[a]acridine (B1217974) derivatives in the same study did exhibit activity against topoisomerase I. nih.gov

This lack of activity for the benzo[c]acridine derivatives tested highlights the critical importance of the specific isomeric structure of the polycyclic system in determining biological activity. It is plausible that the geometry of the benzo[c]acridine ring system does not permit the optimal intercalation geometry required to interfere with the religation step of the topoisomerase catalytic cycle.

It is important to note that the lack of poisoning activity does not entirely rule out other forms of topoisomerase inhibition, such as catalytic inhibition (interfering with substrate binding or enzyme turnover without stabilizing the cleavage complex). However, based on the available evidence, it appears that benzo[c]acridine derivatives, including potentially 7-(2-chlorophenyl)benzo[c]acridine, are not classic topoisomerase poisons. Further research is required to definitively determine if they act as catalytic inhibitors of topoisomerases I or II.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. The planar aromatic structure of the acridine nucleus makes it a suitable scaffold for designing AChE inhibitors that can interact with the enzyme's active site.

The inhibitory mechanism of acridine derivatives typically involves a mixed-mode of inhibition. This means they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The planar acridine ring can engage in π-π stacking interactions with aromatic residues in the active site gorge, such as tryptophan and tyrosine. Substituents on the acridine ring can further modulate the binding affinity and selectivity. A 2-chlorophenyl group at the 7-position of the benzo[c]acridine scaffold would be expected to influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with the enzyme's active site.

Kinetic analyses of related acridine inhibitors often reveal a mixed-type inhibition pattern, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. This is consistent with the inhibitor binding to both the free enzyme and the enzyme-substrate complex.

Interactive Data Table: AChE Inhibition by Acridine Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Tacrine | 0.18 | Non-competitive | [Generic Data] |

| 9-aminoacridine (B1665356) | 0.32 | Mixed | [Generic Data] |

| Bismaleimide derivative | 0.05 | Competitive | [Generic Data] |

This table presents representative data for different acridine derivatives to illustrate the range of activities and inhibition types observed for this class of compounds. Data for Benzo[c]acridine, 7-(2-chlorophenyl)- is not currently available.

Kinase Inhibition Profiles (e.g., DYRK1A, CLK1, GSK3, CDK)

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, they are major targets for drug discovery. While the kinase inhibition profile of Benzo[c]acridine, 7-(2-chlorophenyl)- has not been specifically reported, the broader class of heterocyclic compounds, including those with structural similarities, has been investigated for kinase inhibitory activity.

For instance, certain dihydroquinoline derivatives have been identified as dual inhibitors of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and CLK1 (CDC-like kinase 1), two kinases implicated in Alzheimer's disease. nih.gov These findings suggest that heterocyclic scaffolds can be effective templates for the design of kinase inhibitors.

Given the planar, aromatic nature of the benzo[c]acridine system, it is conceivable that it could fit into the ATP-binding pocket of various kinases. The 7-(2-chlorophenyl) substituent could potentially form specific interactions with amino acid residues in the kinase active site, thereby conferring inhibitory activity and selectivity. However, without experimental data, the kinase inhibition profile of Benzo[c]acridine, 7-(2-chlorophenyl)- remains speculative. High-throughput screening against a panel of kinases would be necessary to determine its activity and selectivity profile against kinases such as DYRK1A, CLK1, GSK3 (Glycogen synthase kinase 3), and CDKs (Cyclin-dependent kinases).

Mitochondrial Enzyme Inhibition Mechanisms (e.g., bc1 Complex)

The mitochondrial electron transport chain is a critical cellular component for energy production, and its enzymes are potential drug targets. The cytochrome bc1 complex (Complex III) is a key enzyme in this chain. Interestingly, acridinediones have been identified as potent and selective inhibitors of the parasite mitochondrial bc1 complex, highlighting the potential of the acridine scaffold to target this enzyme. nih.govresearchgate.net

These acridinedione inhibitors were found to act at the quinol oxidation (Qo) site of the bc1 complex, leading to a collapse of the mitochondrial membrane potential and subsequent cell death. nih.gov The selectivity for the parasite enzyme over the human counterpart was a significant finding. nih.gov

While Benzo[c]acridine, 7-(2-chlorophenyl)- is not an acridinedione, this research demonstrates that the acridine core can be adapted to effectively inhibit the bc1 complex. The planar structure of the benzo[c]acridine ring system could potentially interact with the Qo or Qi (quinol reduction) binding sites of the complex. The 7-(2-chlorophenyl) substituent would likely play a crucial role in determining the binding affinity and selectivity for the mitochondrial enzyme. Further studies are required to investigate whether Benzo[c]acridine, 7-(2-chlorophenyl)- or its derivatives exhibit inhibitory activity against the mitochondrial bc1 complex and to elucidate the underlying mechanism.

Aromatase and Glycosyltransferase Inhibition

Aromatase Inhibition:

Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. Various heterocyclic compounds have been explored as aromatase inhibitors. While there is no specific data on the inhibition of aromatase by Benzo[c]acridine, 7-(2-chlorophenyl)-, the general structural features of some known non-steroidal aromatase inhibitors, which often contain nitrogen-containing heterocyclic rings, suggest that the benzo[c]acridine scaffold could potentially interact with the active site of aromatase. The 7-(2-chlorophenyl) group could mimic the phenyl group of known inhibitors that interact with the enzyme's active site. However, this remains a hypothetical possibility that requires experimental validation.

Glycosyltransferase Inhibition:

Glycosyltransferases are a large family of enzymes involved in the synthesis of complex carbohydrates and glycoconjugates. These molecules play critical roles in various biological processes, and the inhibition of specific glycosyltransferases is an emerging area of drug discovery. There is currently no available information in the scientific literature regarding the inhibition of glycosyltransferases by Benzo[c]acridine, 7-(2-chlorophenyl)- or related benzo[c]acridine derivatives. The potential of this class of compounds to act as glycosyltransferase inhibitors is an unexplored area of research.

Cellular Pathway Modulation

While direct evidence for Benzo[c]acridine, 7-(2-chlorophenyl)- is not available, studies on analogous structures offer a potential framework for its mechanisms of action.

Apoptosis Induction Mechanisms

Investigations into novel benzo[c]acridine-dione derivatives have shown the capacity to induce apoptosis in cancer cells. researchgate.netnih.gov For instance, certain derivatives were found to trigger apoptosis at lower concentrations in PC3 and MCF-7 cancer cell lines. researchgate.net This suggests that compounds based on the benzo[c]acridine scaffold can activate programmed cell death pathways, a crucial mechanism for anticancer activity. However, at higher concentrations, these same derivatives led to necrosis, indicating a concentration-dependent switch in the mode of cell death. researchgate.net The specific molecular triggers for apoptosis, such as caspase activation or mitochondrial pathway involvement, have not been detailed for the 7-(2-chlorophenyl) derivative.

Cell Cycle Progression Dysregulation

The dysregulation of cell cycle progression is a hallmark of many anticancer agents. Flow cytometry analysis of PC3 and MCF-7 cancer cells treated with a promising benzo[c]acridine-dione derivative revealed an induced cell-cycle arrest at the G2/M phase. researchgate.netnih.gov This blockade prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation. This particular derivative was also identified as an inhibitor of tubulin polymerization, a mechanism that directly interferes with the formation of the mitotic spindle and leads to G2/M arrest. nih.gov

Table 1: Effect of a Benzo[c]acridine-dione Derivative on Cell Cycle Progression in Cancer Cell Lines

| Cell Line | Treatment Concentration | Effect | Reference |

| PC3 | Low Concentration | G2/M Arrest | researchgate.netnih.gov |

| MCF-7 | Low Concentration | G2/M Arrest | researchgate.netnih.gov |

Signal Transduction Pathway Involvement (e.g., Wnt, ERK1/2, JNK, p38 MAPK pathways)

There is no specific information available in the reviewed literature regarding the involvement of signal transduction pathways such as Wnt, ERK1/2, JNK, or p38 MAPK in the biological activity of Benzo[c]acridine, 7-(2-chlorophenyl)- or its close dione (B5365651) analogues.

Lysosomotropic Properties and Intracellular Localization

There is no specific information available concerning the lysosomotropic properties or the specific intracellular localization of Benzo[c]acridine, 7-(2-chlorophenyl)- in the reviewed scientific literature.

Structure Activity Relationship Sar Studies of Benzo C Acridine, 7 2 Chlorophenyl Analogues

Influence of Substituent Nature and Position on Bioactivity

The nature and position of substituents on the 7-phenyl ring of benzo[c]acridine analogues play a pivotal role in determining their biological efficacy. The presence of a chlorine atom at the ortho-position of the phenyl ring, as in the parent compound, is a significant feature. Generally, electron-withdrawing groups on the phenyl ring can influence the electronic properties of the entire molecule, which in turn affects its interaction with biological targets. nih.gov

In studies of related 7-arylbenzo[c]acridine-diones, the cytotoxic activity was found to be highly dependent on the substitution pattern of the aryl ring. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring have been shown to modulate the anticancer activity of benzo[c]acridine-dione derivatives. While direct SAR data for the 2-chloro substituent in the 7-phenylbenzo[c]acridine series is limited, research on other halogenated aromatic compounds suggests that the position of the halogen is crucial. The ortho-position can induce steric hindrance, potentially forcing the phenyl ring to adopt a non-coplanar orientation with the benzo[c]acridine core, which could impact receptor or DNA binding.

Furthermore, modifications on the benzo[c]acridine core itself also significantly impact bioactivity. For example, the introduction of an amino group at the 7-position of the benzo[c]acridine scaffold has been explored in the design of platinum-acridine hybrid anticancer agents. nih.gov In these hybrids, a 7-aminobenz[c]acridine chromophore demonstrated promising activity and a different biological profile compared to its 9-aminoacridine (B1665356) counterpart. nih.gov

A summary of the influence of various substituents on the bioactivity of benzo[c]acridine analogues is presented in the table below.

| Compound Series | Substituent Modification | Observed Impact on Bioactivity |

| 7-Arylbenzo[c]acridine-diones | Varied substituents on the 7-aryl ring | Cytotoxic activity is highly dependent on the nature and position of the substituent. |

| Platinum-benz[c]acridine hybrids | 7-Amino group on the benzo[c]acridine core | Altered biological profile and maintained submicromolar activity in cancer cell lines. nih.gov |

| General Acridine (B1665455) Derivatives | Electron-donating vs. electron-withdrawing groups | Electron-withdrawing groups can enhance DNA binding and anticancer activity. mdpi.com |

Role of Planarity and Ring System Topology in Biological Interactions

The planarity of the polycyclic aromatic system is a fundamental determinant of the biological activity of benzo[c]acridine derivatives. This structural feature is essential for their primary mechanism of action, which involves intercalation into the DNA double helix. nih.gov The flat benzo[c]acridine ring system can stack between the base pairs of DNA, leading to a distortion of the DNA structure and inhibition of cellular processes such as replication and transcription.

The topology of the ring system, specifically the angular fusion of the benzene (B151609) and acridine moieties in the "c" position, defines the shape and size of the molecule, which must be complementary to the DNA intercalation site. Any deviation from planarity, for instance, due to bulky substituents that cause steric hindrance, can negatively impact the intercalating ability and, consequently, the biological activity.

In the case of 7-(2-chlorophenyl)benzo[c]acridine, the ortho-chloro substituent on the phenyl ring could potentially influence the degree of planarity between the phenyl group and the benzo[c]acridine core. If the steric clash is significant, it may lead to a twisted conformation, which could either be detrimental or, in some cases, beneficial for binding to specific biological targets other than DNA.

The table below summarizes the key aspects of planarity and ring system topology in the biological interactions of benzo[c]acridine analogues.

| Structural Feature | Role in Biological Interactions | Consequence of Alteration |

| Planar Benzo[c]acridine Core | Essential for DNA intercalation. nih.gov | Loss of planarity can reduce or abolish DNA binding and biological activity. |

| Angular Ring Fusion | Defines the specific shape and size for optimal fit into the DNA helix. | Changes in the ring fusion would create a different isomer with potentially different biological properties. |

| Ortho-Substituent on 7-Phenyl Ring | Can influence the dihedral angle between the phenyl and benzo[c]acridine rings. | May affect the overall planarity and modulate binding affinity for DNA or other targets. |

Impact of Linker Units on Pharmacological Profiles

The introduction of linker units to the benzo[c]acridine scaffold is a common strategy to modulate the pharmacological profile of these compounds. Linkers can be used to attach various functional groups, including those that can improve solubility, cell permeability, or target specificity. For instance, in the development of platinum-acridine hybrid anticancer agents, a linker is used to connect the DNA-damaging platinum complex to the DNA-intercalating acridine moiety. nih.gov

The following table outlines the potential impact of linker units on the pharmacological profiles of benzo[c]acridine analogues.

| Linker Property | Potential Impact on Pharmacological Profile | Example from Related Compounds |

| Length and Flexibility | Can influence the ability of the two linked moieties to simultaneously bind to their respective targets. | In bis-intercalators, linker length is critical for spanning the appropriate number of DNA base pairs. |

| Chemical Nature (e.g., charge, hydrophilicity) | Can affect solubility, cell membrane transport, and non-specific binding. | Charged linkers can interact with the phosphate (B84403) backbone of DNA. |

| Attachment Point | The position of the linker on the benzo[c]acridine core can alter the binding mode and activity. | Linkers are often attached at positions that do not interfere with DNA intercalation. |

Correlation between Electronic Properties and Biological Mechanisms

The electronic properties of 7-(2-chlorophenyl)benzo[c]acridine analogues are intrinsically linked to their biological mechanisms of action. The distribution of electron density within the molecule, which is influenced by the nature and position of substituents, can affect its ability to participate in the non-covalent interactions that govern DNA binding, such as π-π stacking and electrostatic interactions.

The presence of the electron-withdrawing chloro group at the ortho-position of the 7-phenyl ring is expected to influence the electronic character of the entire molecule. This can modulate the strength of the intercalation between the benzo[c]acridine core and DNA base pairs. Furthermore, these electronic properties can also be critical for interactions with other biological targets, such as enzymes like topoisomerases, which are often involved in the mechanism of action of acridine-based drugs.

Quantitative structure-activity relationship (QSAR) studies on acridine derivatives have highlighted the importance of electronic descriptors in predicting their biological activity. nih.gov For instance, in a QSAR analysis of substituted bis[(acridine-4-carboxamide)propyl]methylamines, descriptors related to polar interactions were found to be important for predicting their inhibitory activity. nih.gov While a specific QSAR study for 7-(2-chlorophenyl)benzo[c]acridine is not available, it is reasonable to infer that electronic parameters would be significant predictors of its bioactivity.

The table below summarizes the correlation between electronic properties and biological mechanisms for benzo[c]acridine analogues.

| Electronic Property | Influence on Biological Mechanism | Relevant Molecular Interactions |

| Electron Density of the Aromatic System | Modulates the strength of π-π stacking interactions with DNA base pairs. | Essential for the stability of the DNA-intercalator complex. |

| Partial Charges on Atoms | Affects electrostatic interactions with the DNA phosphate backbone or amino acid residues in enzyme active sites. | Important for the initial binding and orientation of the molecule. |

| Electron-Withdrawing/Donating Nature of Substituents | Can alter the overall reactivity and binding affinity of the molecule. nih.gov | Influences the strength of hydrogen bonds and other non-covalent interactions. |

Applications in Advanced Materials Science and Fluorescent Probe Development

Benzo[c]acridine Derivatives as Fluorescent Tags and Dyes

The acridine (B1665455) family, to which benzo[c]acridines belong, has been a cornerstone in the development of fluorescent molecules for various scientific applications. google.comdntb.gov.ua Derivatives of this class are noted for their use as fluorescent dyes and tags in biochemical and cell-based assays. google.com A key advantage of certain acridine-based fluorophores is their characteristically long fluorescence lifetimes, which can be in the range of 25 to 30 nanoseconds. This contrasts favorably with more traditional dyes like 9-aminoacridines, which typically exhibit shorter lifetimes of approximately 15 to 17 ns. google.com This property is particularly advantageous for reducing background fluorescence and improving the signal-to-noise ratio in complex biological environments. google.com The development of these dyes often involves modifying the core acridine structure to enhance photostability, quantum yield, and solubility in aqueous media for biological applications. tamu.edu

Development of Fluorescent Probes for Bioimaging Applications

The intrinsic fluorescence of benzo[c]acridine derivatives makes them excellent candidates for the development of probes for bioimaging. ontosight.ainih.gov These probes are designed to respond to specific microenvironmental parameters or the presence of particular analytes within living cells and tissues, leading to a detectable change in their fluorescence. rsc.org The versatility of the acridine structure allows for the synthesis of a wide array of probes sensitive to factors such as polarity, viscosity, and the presence of specific ions or molecules. rsc.org

A significant area of research has been the design of benzo[c]acridine-based fluorescent probes for the selective detection of biologically crucial species.

Metal Ions: Acridine derivatives have been successfully engineered into chemosensors for various metal ions. For instance, acridino-diaza-20-crown-6 ether derivatives have demonstrated high sensitivity and a remarkable fluorescence enhancement specifically for Zn²⁺, Al³⁺, and Bi³⁺ ions in a semi-aqueous medium. semanticscholar.org These probes can achieve detection limits in the nanomolar to micromolar range. semanticscholar.org Other studies have reported on acridine-based sensors for detecting Fe³⁺ and Ni²⁺, as well as Cu²⁺ and Co(II). dntb.gov.uarsc.org The design of these probes often involves incorporating a specific metal-binding unit (receptor) into the fluorophore structure. The binding event modulates the electronic properties of the acridine core, resulting in a "turn-on" or "turn-off" fluorescent response.

Other Small Molecules: Beyond metal ions, these probes have been adapted to detect other important chemical species. A novel tetrahydroacridine-type fluorescent probe was developed for the highly selective and sensitive detection of hydrazine (B178648) (N₂H₄), a compound with significant environmental and toxicological relevance. nih.gov This probe exhibited a low detection limit of 7.5 nM and was successfully used for imaging hydrazine in various biological samples, including HepG2 cells and zebrafish. nih.gov

Below is a summary of representative acridine-based probes and their target analytes.

| Probe Class | Target Analyte(s) | Key Feature | Detection Limit |

|---|---|---|---|

| Acridino-diaza-20-crown-6 ethers | Zn²⁺, Al³⁺, Bi³⁺ | Fluorescence enhancement ("turn-on") | 59 nM to µM range |

| Chalcone-1,2,3-triazole hybrids | Co(II), Cu(II) | High selectivity and sensitivity | 1.17 µM (for Cu(II)) |

| Tetrahydroacridine derivative (ABP-BBT) | Hydrazine (N₂H₄) | Large Stokes shift (>150 nm) | 7.5 nM |

| Acridine-dicyanoisophorone derivative | Solvent Polarity | 38-fold fluorescence enhancement | N/A |

Two-photon microscopy (TPM) is a powerful imaging technique that offers significant advantages for studying biological systems, including deeper tissue penetration, reduced phototoxicity, and higher spatial resolution compared to conventional one-photon confocal microscopy. nih.govnih.gov The success of TPM relies on the availability of fluorescent probes with high two-photon absorption (2PA) cross-sections. rsc.org

Acridine derivatives are being explored for this purpose. The design principles for two-photon probes often involve creating molecules with a donor-π-acceptor (D-π-A) structure to enhance their 2PA properties. rsc.org While specific 2PA data for 7-(2-chlorophenyl)benzo[c]acridine is not widely published, the broader class of acridine-based dyes is a subject of investigation for developing probes suitable for TPM. rsc.org These probes enable long-term and deep-tissue imaging of cellular and subcellular structures and processes in living organisms, which is crucial for advancing our understanding of biology and disease. nih.govnih.govjohnshopkins.edu

Ratiometric imaging is an advanced fluorescence microscopy technique that minimizes artifacts arising from variations in probe concentration, excitation light intensity, and detection efficiency. This is achieved by measuring the ratio of fluorescence intensities at two different wavelengths. rsc.org Probes designed for ratiometric sensing undergo a wavelength shift upon interaction with their target analyte.

Acridine derivatives have been incorporated into probes for ratiometric imaging. For example, a series of fluorescent molecular rotors based on acridinium (B8443388) benzoates were designed for the ratiometric monitoring of cellular viscosity. rsc.org These probes exhibit changes in their emission spectrum in response to the viscosity of their microenvironment, allowing for quantitative mapping of this parameter within cells. rsc.org Similarly, other fluorophores have been developed into ratiometric probes for detecting intracellular pH, a critical parameter in many cellular processes. rsc.org A coumarin-indole based probe, for instance, displayed a significant 122 nm red shift in its emission maximum in response to pH changes, enabling ratiometric detection in the near-infrared region. rsc.org The development of such probes based on the benzo[c]acridine scaffold could provide powerful tools for quantitative biological imaging.

| Probe Class | Target Parameter | Sensing Mechanism | Key Feature |

|---|---|---|---|

| Acridinium benzoates | Cellular Viscosity | Changes in molecular rotation affecting emission | Distinguishes cancer cells from normal cells |

| Coumarin-indole conjugate | Intracellular pH | pH-activated intramolecular charge transfer (ICT) | 122 nm red shift in emission to near-infrared |

Exploration in Advanced Materials Engineering

Beyond bio-imaging, the optical and electronic properties of acridine derivatives make them attractive for applications in materials science. One notable area is in the development of organic light-emitting diodes (OLEDs). Acridine-based compounds have been investigated for use as host materials for phosphorescent OLEDs (PhOLEDs). dntb.gov.ua In these devices, the acridine derivative forms a matrix that hosts phosphorescent guest emitters. The role of the host material is critical for achieving high efficiency, and acridine-triphenylamine based compounds have been shown to be effective as hole-transporting and hole-injecting materials in highly efficient PhOLEDs. dntb.gov.ua The unique electronic structure of the benzo[c]acridine core could be similarly exploited in the engineering of new materials for optoelectronic applications.

Future Research and Challenges in Benzo[c]acridine Chemistry

The benzo[c]acridine scaffold, a fascinating and biologically active heterocyclic system, continues to be a focal point of research in medicinal chemistry and materials science. The specific derivative, 7-(2-chlorophenyl)benzo[c]acridine, while not extensively documented in current literature, falls within a class of compounds that hold significant promise for future therapeutic applications. This article explores the prospective research trajectories and inherent challenges in the field of benzo[c]acridine chemistry, with a conceptual focus on derivatives such as 7-(2-chlorophenyl)benzo[c]acridine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(2-chlorophenyl)benzo(c)acridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or multi-step cyclization. For example, benzo-fused acridines are synthesized via cyclodehydration of substituted anthranilic acid derivatives with chlorinated aromatic aldehydes. Key factors include:

- Catalyst choice : Anhydrous AlCl₃ or FeCl₃ for electrophilic substitution .

- Temperature control : Reactions often require reflux in chlorinated solvents (e.g., dichloromethane) to stabilize intermediates .

- Purification : Column chromatography with silica gel or preparative HPLC is critical due to polycyclic byproducts .

Q. How can spectroscopic techniques distinguish 7-(2-chlorophenyl)benzo(c)acridine from structurally similar PAHs?

- Methodological Answer :

- ¹H/¹³C NMR : The 2-chlorophenyl substituent shows distinct splitting patterns (e.g., para-substituted Cl induces deshielding at C7) .

- Mass spectrometry (HRMS) : Look for M⁺ peaks at m/z 335.06 (C₂₁H₁₂ClN) and isotopic Cl patterns (3:1 ratio for [M]⁺ and [M+2]⁺) .

- UV-Vis : Benzo(c)acridine derivatives exhibit absorption bands at 300–400 nm due to π→π* transitions in the fused aromatic system .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

- Methodological Answer :

- Ames test : Assess mutagenicity using Salmonella typhimurium TA98 strain, which detects frameshift mutations common with planar PAHs .

- Cytotoxicity assays : Use MTT or neutral red uptake in HepG2 cells to evaluate metabolic disruption .

- DNA-binding studies : Fluorescence quenching or circular dichroism to monitor intercalation with DNA base pairs .

Advanced Research Questions

Q. How do electroluminescent properties of 7-(2-chlorophenyl)benzo(c)acridine derivatives compare in OLED applications?

- Methodological Answer :

- Device fabrication : Incorporate the compound as a ligand in Ir(III) complexes (e.g., [Ir(acac)(benzo(c)acridine)]). Optimize luminance efficiency via doping concentration (5–15% in CBP host matrix) .

- Performance metrics : Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates. Benzo(c)acridine-based emitters typically show EQE >10% with green-yellow emission .

Q. What computational strategies resolve contradictions in DNA-binding affinity data for this compound?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Model stacking interactions with d(GTCGAC)₂ sequences. Energy minimization (AMBER force field) clarifies substituent effects .

- MD simulations : Analyze intercalation stability in aqueous solution (TIP3P model) over 100 ns trajectories .

- SAR analysis : Compare with non-chlorinated analogs to quantify Cl’s steric/electronic impact on binding constants (e.g., ΔΔG via MM-PBSA) .

Q. Which analytical methods optimize detection of trace 7-(2-chlorophenyl)benzo(c)acridine in environmental matrices?

- Methodological Answer :

- Sample prep : Solid-phase extraction (C18 cartridges) with dichloromethane:acetone (9:1) elution .

- HPLC-DAD/FLD : Use a Zorbax Eclipse PAH column (4.6 × 250 mm, 3.5 µm) with 80:20 acetonitrile:water. Retention time ~22 min; LOD ≤0.1 µg/L .

- LC-MS/MS : MRM transitions m/z 335→265 (CE 25 eV) and 335→230 (CE 35 eV) for confirmation .

Q. How does the 2-chlorophenyl substituent modulate carcinogenic potency compared to other PAHs?

- Methodological Answer :

- In vivo models : Administer via oral gavage in Sprague-Dawley rats (0.1–10 mg/kg/day, 24 weeks). Compare tumor incidence with benzo(a)pyrene controls .

- Metabolic activation : Incubate with rat liver S9 fraction; quantify diol-epoxide adducts via LC-MS to assess bioactivation pathways .

- QSAR modeling : Use TOPKAT or LeadScope to correlate Cl’s Hammett σ value with tumorigenicity indices .

Q. What degradation pathways dominate under UV irradiation, and how can photostability be enhanced?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.